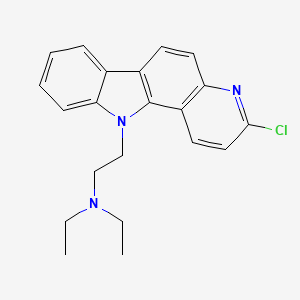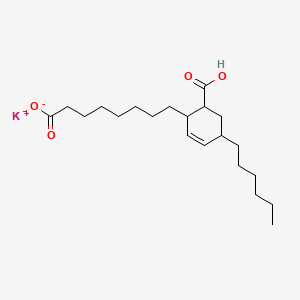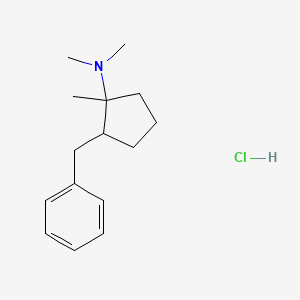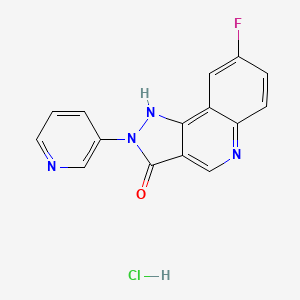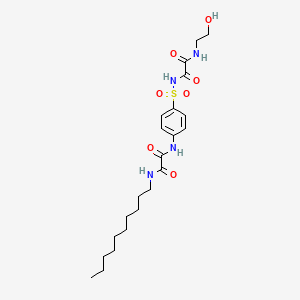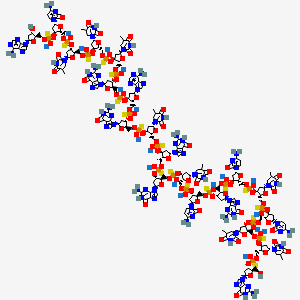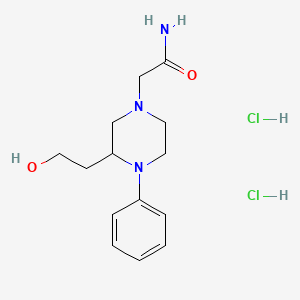
4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl group, a piperazine ring, and an acetamide group, making it a versatile intermediate for several chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride typically involves multiple steps, starting with the reaction of phenylacetyl chloride with 2-hydroxyethylpiperazine. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as column chromatography and crystallization, helps achieve high purity levels required for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding hydroxylated or carboxylated derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of various substituted derivatives based on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. It can be used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride can be used as a building block for the synthesis of bioactive compounds. It may also be employed in the study of enzyme inhibitors and receptor ligands.
Medicine: In the medical field, this compound has potential applications in drug development. It can be used to create new therapeutic agents for the treatment of various diseases, including neurological disorders and cardiovascular conditions.
Industry: In industry, this compound can be utilized in the production of polymers, coatings, and other materials. Its versatility makes it a valuable component in the manufacturing of a wide range of products.
Mécanisme D'action
The mechanism by which 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. For example, it could inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid): A zwitterionic biological buffer used in biological and biochemical research.
4-(2-Hydroxyethyl)morpholine: An aminoalcohol used as a building block for pharmaceuticals.
2-Morpholinoethanol: Another morpholine derivative with applications in organic synthesis.
Uniqueness: 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride stands out due to its specific combination of functional groups, which allows for diverse chemical reactions and applications
Propriétés
Numéro CAS |
118989-77-8 |
|---|---|
Formule moléculaire |
C14H23Cl2N3O2 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C14H21N3O2.2ClH/c15-14(19)11-16-7-8-17(13(10-16)6-9-18)12-4-2-1-3-5-12;;/h1-5,13,18H,6-11H2,(H2,15,19);2*1H |
Clé InChI |
BCLOBCBZUAOEIR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(CN1CC(=O)N)CCO)C2=CC=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
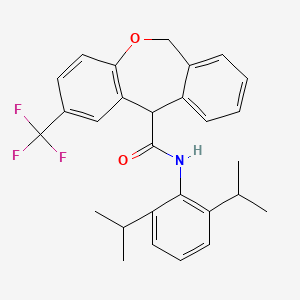
![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
